1H-Pyrazolo[3,4-C]pyridin-5-amine
Description
Contextualization within Heterocyclic Chemistry
1H-Pyrazolo[3,4-c]pyridin-5-amine is a heterocyclic compound that has garnered attention in scientific research, particularly in the field of medicinal chemistry. Its structure, which features a fused pyrazole (B372694) and pyridine (B92270) ring system, makes it a valuable scaffold in the development of new therapeutic agents.
Significance of Fused Pyrazole and Pyridine Ring Systems
Nitrogen-containing heterocycles are foundational scaffolds in organic chemistry, with significant prevalence in pharmaceuticals, agrochemicals, and materials science. mdpi.com Among these, the fusion of a pyrazole ring with a pyridine ring to form a pyrazolopyridine scaffold is of particular importance in therapeutics. mdpi.com The pyrazole ring itself is a key structural component in numerous protein kinase inhibitors, which are crucial in targeted cancer therapies. nih.gov The pyridine ring system is also a common feature in many natural products and important pharmaceuticals, exhibiting a wide range of pharmacological activities. jst.go.jp The combination of these two rings into a fused system, as seen in this compound, creates a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, thus offering a wide range of potential therapeutic applications. nih.gov The structural similarity of the pyrazolo[3,4-c]pyridine core to purine (B94841) is a key reason for its therapeutic potential, as purine derivatives have broad applications as anti-inflammatory, anti-viral, and anti-cancer agents. rsc.org
Comparison with Related Pyrazolopyridine Isomers (e.g., [3,4-b], [4,3-c], [4,3-b], [1,5-a])
The fusion of a pyrazole and a pyridine ring can result in several different isomers, including [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] pyrazolopyridines. nih.govmdpi.com Each of these isomers exhibits distinct chemical and biological properties. For instance, the 1H-pyrazolo[3,4-b]pyridine isomer has been extensively studied, with over 300,000 compounds described in the literature. nih.govmdpi.com This isomer is known for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs). Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov
The pyrazolo[4,3-c]pyridine scaffold has been investigated for its potential as an anxiolytic agent, with some compounds showing higher affinity for central benzodiazepine (B76468) receptors than diazepam. researchgate.net This isomer and its derivatives have also demonstrated antimicrobial, anti-inflammatory, antiviral, and antitumor activities. researchgate.net
The 1H-pyrazolo[3,4-d]pyrimidine scaffold, a related purine analog, has been explored for its anticancer properties, specifically as inhibitors of the epidermal growth factor receptor (EGFR). orientjchem.orgnih.gov The structural variations among these isomers, including the position of the nitrogen atoms and the fusion points of the rings, significantly influence their biological activity and potential therapeutic applications.
Overview of Research Trajectories and Applications
Role as a Privileged Scaffold in Medicinal Chemistry
The pyrazolopyridine core is considered a privileged scaffold in medicinal chemistry due to its ability to serve as a versatile starting point for the synthesis of a wide range of biologically active compounds. nih.gov The pyrazolo[3,4-c]pyridine framework, in particular, provides multiple "growth vectors" for chemical modification, allowing for the systematic exploration of structure-activity relationships. rsc.org This adaptability makes it a valuable tool in fragment-based drug discovery, a method used to identify small molecules that can bind to a biological target and then be elaborated into more potent drug candidates. rsc.org The pyrazole ring is a common feature in many approved protein kinase inhibitors, highlighting its importance in drug design. nih.gov
Emerging Importance in Drug Discovery
Recent research has highlighted the emerging importance of this compound and its derivatives in drug discovery. The pyrazolo[3,4-c]pyridine core has attracted attention due to its structural similarity to purine, which is a key component of many biological molecules and a target for a variety of therapeutic agents. rsc.org For example, derivatives of this scaffold have been investigated as potential treatments for Hepatitis B virus (HBV) infection by acting as capsid assembly modulators. acs.org The ability to selectively functionalize the pyrazolo[3,4-c]pyridine core at various positions allows for the fine-tuning of its biological activity, making it a promising platform for the development of novel drugs for a range of diseases. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZLBDOEHAFAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717429 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049672-75-4 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Pyrazolo 3,4 C Pyridin 5 Amine and Its Derivatives
Construction of the Pyrazolo-Pyridine Core
The creation of the fundamental pyrazolo[3,4-c]pyridine framework is the initial and critical step in the synthesis of more complex derivatives. Various methodologies have been developed to achieve this, often focusing on efficiency and the ability to introduce diverse substituents.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, and the pyrazolo[3,4-c]pyridine core is no exception. These reactions involve the formation of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa.
A notable and efficient method for constructing the pyrazolo[3,4-b]pyridine framework, a related isomer to the [3,4-c] system, involves a cascade 6-endo-dig cyclization. mdpi.com This reaction utilizes 5-aminopyrazoles and alkynyl aldehydes as starting materials. mdpi.com The process is initiated by the condensation of the 5-aminopyrazole with the alkynyl aldehyde to form an intermediate. mdpi.com Subsequent activation of the carbon-carbon triple bond by a catalyst, such as a silver salt, triggers a 6-endo-dig cyclization to form the fused pyridine ring. mdpi.com This methodology is characterized by its broad substrate scope, good functional group tolerance, and high regioselectivity, affording C6-substituted pyrazolopyridines. nih.gov
The reaction mechanism is believed to proceed through the formation of an intermediate from the condensation of the 5-aminopyrazole and the alkynyl aldehyde. mdpi.com The catalyst then coordinates to the alkyne, facilitating the 6-endo-dig cyclization, followed by demetallation to yield the final product. mdpi.com Experimental evidence has confirmed the regioselectivity of this method, as reactions with cinnamaldehyde, an analogous substrate lacking the alkyne, yield a different product, confirming that the alkyne is crucial for the desired C6 substitution pattern. nih.gov
Table 1: Examples of Cascade 6-endo-dig Cyclization
| Starting 5-Aminopyrazole | Starting Alkynyl Aldehyde | Product | Yield |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-phenylpropiolaldehyde | 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | Good |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-(p-tolyl)propiolaldehyde | 3-methyl-6-(p-tolyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Moderate |
Note: The table presents examples for the related pyrazolo[3,4-b]pyridine system to illustrate the general principles of the cascade cyclization methodology.
A one-flask method has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines, another related heterocyclic system, starting from 5-aminopyrazoles. semanticscholar.orgnih.gov This process involves Vilsmeier amidination and imination reactions. semanticscholar.orgnih.gov In this procedure, a 5-aminopyrazole is treated with a Vilsmeier reagent, generated in situ from an N,N-disubstituted formamide (B127407) (like DMF) and a halogenating agent (like PBr3). nih.gov This leads to the formation of a formamidine (B1211174) intermediate. nih.gov Subsequent intermolecular heterocyclization, often promoted by an agent like hexamethyldisilazane, yields the final pyrazolo[3,4-d]pyrimidine product. semanticscholar.org The reaction mechanism involves the initial formation of the Vilsmeier reagent, which then reacts with the 5-aminopyrazole to undergo amidination and imination, creating a key intermediate that then cyclizes. nih.gov
Intermolecular heterocyclization is a key step in many one-flask syntheses of pyrazolopyridine systems. Following the initial formation of a reactive intermediate, such as a formamidine, the introduction of a suitable amine can trigger the final ring-closing step. The reactivity of the amine reactant can significantly influence the rate of the intermolecular heterocyclization. researchgate.net The choice of solvent and reaction conditions is also critical for optimizing the yields of these one-pot procedures. nih.gov
One-Flask Synthesis Approaches
Vectorial Functionalization of Scaffolds
Once the core 1H-pyrazolo[3,4-c]pyridine scaffold is synthesized, its utility in various applications, particularly in drug discovery, depends on the ability to selectively introduce functional groups at different positions of the heterocyclic ring system. This is known as vectorial functionalization. rsc.orgnih.gov
The 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple sites for functionalization, including the N-1 and N-2 positions of the pyrazole ring, and the C-3, C-5, and C-7 positions of the pyridine ring. rsc.orgnih.gov Strategic and selective chemical modifications at these positions allow for the exploration of the chemical space around the core scaffold, which is crucial for optimizing the properties of the molecule for a specific target. nih.gov
A common strategy involves the initial synthesis of a halo-substituted pyrazolo[3,4-c]pyridine, such as a 5-halo derivative. rsc.orgnih.gov The halogen atom then serves as a versatile handle for a variety of cross-coupling reactions.
N-1 and N-2 Positions: These positions can be selectively functionalized through protection and N-alkylation reactions. rsc.orgnih.gov The choice of protecting group and reaction conditions can direct the alkylation to either the N-1 or N-2 position. nih.gov
C-3 Position: Functionalization at the C-3 position can be achieved through a tandem borylation and Suzuki-Miyaura cross-coupling reaction sequence. rsc.orgnih.gov
C-5 Position: The C-5 position, often bearing a halogen, is amenable to functionalization via palladium-catalyzed Buchwald-Hartwig amination reactions, allowing for the introduction of various amine substituents. rsc.orgresearchgate.net
C-7 Position: Selective metalation at the C-7 position, for instance using TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation and subsequent Negishi cross-coupling, provides a route to introduce a range of functional groups at this site. rsc.orgnih.gov
Table 2: Vectorial Functionalization Strategies for the 1H-Pyrazolo[3,4-c]pyridine Scaffold
| Position | Reaction Type | Reagents/Conditions | Resulting Functionalization |
| N-1/N-2 | Protection/N-Alkylation | Various protecting groups, alkylating agents | Introduction of alkyl or other substituents on the nitrogen atoms |
| C-3 | Tandem Borylation/Suzuki-Miyaura Coupling | [Ir(COD)OMe]₂, B₂pin₂, dtbpy; then Pd catalyst, base, aryl/vinyl halide | Introduction of aryl or vinyl groups |
| C-5 | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | Introduction of amino and substituted amino groups |
| C-7 | Metalation/Electrophilic Quench or Cross-Coupling | TMPMgCl·LiCl, then electrophile; or transmetalation to ZnCl₂ and Negishi coupling | Introduction of a wide range of electrophilic fragments or coupled partners |
This table summarizes the key strategies for the selective functionalization of the 1H-pyrazolo[3,4-c]pyridine core, enabling the synthesis of diverse derivatives. rsc.orgnih.govresearchgate.net
Synthesis of 5-Halo-1H-Pyrazolo[3,4-C]pyridine Intermediates
The introduction of a halogen atom at the C-5 position of the 1H-pyrazolo[3,4-c]pyridine core is a critical step, creating a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net
Halogenation via Diazotization and Substitution
A common and effective method for installing a halogen at the 5-position involves a diazotization reaction of a precursor amino group, followed by a Sandmeyer-type substitution. This classical approach has been adapted and optimized for the synthesis of 5-chloro and 5-bromo-1H-pyrazolo[3,4-c]pyridines. researchgate.net The starting material for this transformation is often a corresponding 5-aminopyrazole derivative.
The general sequence involves the treatment of the 5-amino-1H-pyrazolo[3,4-c]pyridine with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium to form a diazonium salt. This intermediate is then subjected to a substitution reaction with a halide source. For instance, the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and its 5-bromo analogue has been successfully achieved through this pathway. researchgate.net
Key Reaction Conditions and Reagents
The efficiency and outcome of the halogenation process are highly dependent on the specific reaction conditions and reagents employed. A notable procedure involves the use of sodium nitrite (NaNO₂) and acetic anhydride (B1165640) (Ac₂O) in a solvent system like 1,2-dichloroethane (B1671644) (DCE). researchgate.net This combination facilitates the formation of the key intermediate, which upon subsequent treatment with methanol (B129727) (MeOH) and sodium methoxide (B1231860) (NaOMe), yields the desired 5-halo-1H-pyrazolo[3,4-c]pyridine. researchgate.net
Table 1: Key Reagents and Conditions for Halogenation researchgate.net
| Step | Reagents | Solvents | Conditions |
| Diazotization/Acetylation | Sodium Nitrite (NaNO₂), Acetic Anhydride (Ac₂O) | 1,2-Dichloroethane (DCE) | Room temperature to 90°C, 20 hours |
| Cyclization/Deacetylation | Methanol (MeOH), Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room temperature, 1 hour |
Selective Functional Group Transformations
N-Position Functionalization (N-1 and N-2)
The ability to selectively functionalize the N-1 and N-2 positions is crucial for exploring the structure-activity relationship of pyrazolo[3,4-c]pyridine derivatives. This is typically accomplished through a combination of protection-group chemistry and N-alkylation reactions. researchgate.net
The strategic use of protecting groups allows for the regioselective modification of one nitrogen atom while the other remains unreactive. The choice of protecting group is critical and can direct subsequent reactions to either the N-1 or N-2 position. rsc.org
For example, mesylation (Ms) has been shown to selectively protect the N-1 position of 5-chloro-1H-pyrazolo[3,4-c]pyridine, affording the N-1 protected product in high yield. rsc.org Another commonly used protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The reaction conditions can be tailored to favor protection at either N-1 or N-2. rsc.orgresearchgate.net
Table 2: N-Protection of 5-Chloro-1H-pyrazolo[3,4-c]pyridine rsc.org
| Protecting Group | Reagent | Base | Solvent | Position | Yield |
| Mesyl (Ms) | MsCl | Et₃N | DCM | N-1 | 92% |
| SEM | SEMCl | NaH | DMF | N-1 | 79% |
| SEM | SEMCl | Cs₂CO₃ | DMF | N-2 | 70% |
N-alkylation introduces alkyl or aryl groups onto the nitrogen atoms of the pyrazole ring, providing a direct means to modulate the compound's properties. researchgate.net These reactions are typically performed under basic conditions, where a deprotonated pyrazole nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. semanticscholar.org
The choice of base and solvent can influence the regioselectivity of the alkylation. For instance, the use of a strong base like sodium hydride (NaH) often favors alkylation at the N-1 position, while a milder base such as cesium carbonate (Cs₂CO₃) can lead to a preference for the N-2 position. rsc.orgresearchgate.net
Recent advancements have also explored acid-catalyzed N-alkylation methods for pyrazoles, utilizing electrophiles like trichloroacetimidates in the presence of a Brønsted acid catalyst such as camphorsulfonic acid (CSA). semanticscholar.orgmdpi.com This approach offers an alternative to traditional base-mediated alkylations. semanticscholar.org
C-3 Position Functionalizationworktribe.comresearchgate.net
The C-3 position of the pyrazolo[3,4-c]pyridine core offers a valuable vector for structural elaboration. Tandem borylation followed by Suzuki-Miyaura cross-coupling has emerged as a powerful strategy for introducing a wide range of substituents at this site. worktribe.comresearchgate.net
A one-pot tandem C-H borylation and Suzuki-Miyaura cross-coupling reaction provides an efficient route to C-3 functionalized pyrazolo[3,4-c]pyridines. worktribe.comresearchgate.netresearchgate.net This process typically begins with an iridium-catalyzed borylation of a protected pyrazolopyridine derivative. For instance, the reaction of an N-SEM-protected 5-halo-1H-pyrazolo[3,4-c]pyridine with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a catalyst system like [Ir(COD)OMe]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) in a solvent such as methyl tert-butyl ether (MTBE) under microwave irradiation at elevated temperatures (e.g., 100 °C) yields the corresponding C-3 boronate ester. worktribe.comresearchgate.netresearchgate.net
This intermediate is then directly subjected to the subsequent cross-coupling step without the need for isolation. worktribe.comresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples the C-3 boronate ester with various aryl or heteroaryl halides. worktribe.comresearchgate.netwikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like cesium carbonate (Cs₂CO₃), in a solvent like N,N-dimethylacetamide (DMAc) at high temperatures (e.g., 120 °C), often under microwave conditions. worktribe.comresearchgate.netresearchgate.net This method allows for the introduction of a diverse array of substituents at the C-3 position, leading to the synthesis of a library of C-3 functionalized pyrazolo[3,4-c]pyridines in moderate to good yields. worktribe.comresearchgate.net In some cases, the addition of a copper(I) co-catalyst, such as copper(I) chloride (CuCl), can be beneficial. worktribe.comresearchgate.netresearchgate.net
Table 1: Reaction Conditions for Tandem C-3 Borylation and Suzuki-Miyaura Cross-Coupling worktribe.comresearchgate.netresearchgate.net
| Step | Reagents & Conditions |
| C-H Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, Microwave |
| Suzuki-Miyaura Cross-Coupling | Ar-X, Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, Microwave |
Ar-X represents an aryl or heteroaryl halide.
C-5 Position Modificationworktribe.comresearchgate.net
The C-5 position of the pyrazolo[3,4-c]pyridine scaffold can be effectively functionalized through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. worktribe.comresearchgate.net
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C-5 position. worktribe.comresearchgate.netwiley.com This reaction involves the coupling of a 5-halo-1H-pyrazolo[3,4-c]pyridine with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. worktribe.comresearchgate.netnih.gov This methodology has proven effective for introducing various amine-containing substituents, which are important pharmacophores in many biologically active molecules. worktribe.comresearchgate.netwiley.com The development of specialized ligands and palladium precatalysts has significantly expanded the scope and efficiency of this transformation. chemrxiv.orgrsc.orgnih.gov
C-7 Position Functionalizationresearchgate.net
Selective functionalization at the C-7 position of the pyrazolo[3,4-c]pyridine ring system presents a synthetic challenge. However, directed metalation strategies have been successfully employed to achieve this transformation. researchgate.net
Selective metalation at the C-7 position can be accomplished using a strong, non-nucleophilic base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). researchgate.netnih.govdoi.orgnih.gov This reagent can deprotonate the C-7 position, creating a reactive organomagnesium intermediate. This intermediate can then be trapped with various electrophiles to introduce a range of functional groups. researchgate.netnih.govresearchgate.net
Furthermore, the magnesium intermediate can undergo transmetalation with zinc chloride (ZnCl₂) to form a more reactive organozinc species. worktribe.comresearchgate.net This organozinc intermediate can then participate in Negishi cross-coupling reactions, further expanding the diversity of substituents that can be introduced at the C-7 position. worktribe.comresearchgate.net The choice of reaction conditions, including the presence of Lewis acids, can influence the regioselectivity of the metalation. nih.govresearchgate.net
Electrophilic Trapping and Transmetalation for Negishi Cross-Coupling
The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and its application to the synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives highlights its utility in creating complex molecules. wikipedia.org This reaction typically involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org
A key strategy for functionalizing the pyrazolo[3,4-c]pyridine scaffold involves selective metalation followed by electrophilic trapping or transmetalation. For instance, directed metalation of a protected pyrazolo[3,4-c]pyridine at the C-7 position can be achieved using a strong base like TMPMgCl·LiCl. The resulting organomagnesium species can then be trapped with various electrophiles. worktribe.com
Alternatively, this organomagnesium intermediate can undergo transmetalation with a zinc salt, such as ZnCl2, to generate a more reactive organozinc reagent. worktribe.com This organozinc species is then poised to participate in a Negishi cross-coupling reaction with a variety of aryl halides, leading to the formation of C-7 arylated pyrazolo[3,4-c]pyridines. worktribe.com This two-step sequence of electrophilic trapping and transmetalation provides a versatile route to a range of functionalized derivatives. worktribe.com The general mechanism for the Negishi cross-coupling involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edunih.gov
Chemical Reactions and Reactivity Profiles
The chemical behavior of 1H-Pyrazolo[3,4-c]pyridin-5-amine is characterized by the interplay of its fused heterocyclic rings and the reactive amino group.
Oxidation Reactions
The pyrazolo[3,4-c]pyridine core can undergo oxidation reactions. For instance, N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine with an oxidizing agent results in the formation of the corresponding 7-oxide. rsc.org While this specific example is for a related isomer, it suggests that the nitrogen atoms in the pyridine ring of this compound are susceptible to oxidation. Additionally, the amino group can be a site for oxidative processes. In related pyrazol-5-amines, oxidative dehydrogenative coupling has been achieved using various oxidants, leading to the formation of azo compounds. nih.gov A study demonstrated the synthesis of iodo-substituted azopyrroles through a reaction that simultaneously installs C-I and N-N bonds via iodination and oxidation. nih.gov Another method involved a copper-catalyzed oxidative coupling of pyrazol-5-amines to form azopyrroles. nih.gov
Reduction Reactions
Reduction reactions of the pyrazolo[3,4-c]pyridine system can also be performed. While specific examples for this compound are not detailed in the provided context, general principles of heterocyclic chemistry suggest that the pyridine ring could be susceptible to reduction under certain conditions.
Substitution Reactions (e.g., Halogenation, Alkylation)
The 1H-pyrazolo[3,4-c]pyridine scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.
Halogenation: Halogenation, such as chlorination and bromination, has been shown to occur on the pyrazole ring of the related 1-benzyl-1H-pyrazolo[3,4-b]pyridine, leading to substitution at the 3-position. rsc.org
Alkylation: N-alkylation is a common reaction for pyrazole-containing systems. worktribe.com
The amino group at the C-5 position also provides a handle for further functionalization through substitution reactions.
Cyclization Reactions Leading to Fused Ring Systems
The pyrazole and pyridine rings of this compound can participate in cyclization reactions to form more complex, fused heterocyclic systems. Research has shown that pyrazolo-fused 1,7-naphthyridines can be synthesized through a double [3 + 2 + 1] heteroannulation reaction. acs.orgnih.govacs.org This process involves the concomitant formation of five new sigma bonds. nih.gov
Multicomponent Domino Reactions with Arylglyoxals and Pyrazol-5-amines
Multicomponent domino reactions (MDRs) offer an efficient pathway to construct complex molecular architectures in a single step. nih.gov The reaction of arylglyoxals with pyrazol-5-amines has been shown to be a versatile method for generating a variety of pyrazolo-fused heterocycles. acs.orgacs.orgnih.gov
Depending on the reaction conditions and the substituents on the pyrazole ring, these reactions can selectively produce different fused systems. acs.orgnih.gov For example, a [3 + 3 + 1 + 1] cyclization has been reported to yield novel dipyrazolo-fused 1,3-diazocanes. acs.orgacs.org By altering the ratio of arylglyoxals to pyrazol-5-amines (to 1:2), the reaction can be directed to produce pyrrolo[2,3-c]pyrazoles in good yields. acs.orgnih.gov These MDRs represent a highly atom-economical strategy for the synthesis of diverse heterocyclic compounds. acs.org
Table of Reaction Products from Multicomponent Domino Reactions
| Reactants | Ratio (Arylglyoxal:Pyrazol-5-amine) | Major Product Type |
| Arylglyoxals, Pyrazol-5-amines | Varies | Pyrazolo-fused 1,7-Naphthyridines |
| Arylglyoxals, Pyrazol-5-amines | Varies | Dipyrazolo-fused 1,3-Diazocanes |
| Arylglyoxals, Pyrazol-5-amines | 1:2 | Pyrrolo[2,3-c]pyrazoles |
Scalability and Efficiency of Synthetic Routes
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges. For the synthesis of this compound, two primary strategies are considered for their potential scalability: the reduction of a nitro-substituted precursor and the late-stage amination of a halogenated intermediate.
Route A: Reduction of a Nitro Precursor
One of the most direct methods for preparing this compound involves the chemical reduction of a corresponding nitro-substituted scaffold. This approach is a well-established industrial process known for its scalability.
Starting Material : The synthesis begins with a precursor such as 5-nitro-1H-pyrazolo[3,4-c]pyridine.
Reduction Step : This nitro compound is then reduced to the desired amine. A common and highly efficient method for this transformation is catalytic hydrogenation, often employing 10% Palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere vulcanchem.com. This method is generally high-yielding and produces water as the primary byproduct, simplifying purification.
Considerations for scaling up this route include managing the exothermic nature of the hydrogenation, ensuring efficient catalyst recovery and reuse, and handling hydrogen gas safely.
Route B: Late-Stage Amination of a Halogenated Intermediate
An alternative and more flexible approach, especially for generating a library of derivatives, involves the synthesis of a halogenated pyrazolopyridine intermediate, followed by a cross-coupling reaction to introduce the amine functionality.
Intermediate : The key intermediate is a 5-halo-1H-pyrazolo[3,4-c]pyridine (e.g., 5-bromo- or 5-chloro-1H-pyrazolo[3,4-c]pyridine).
Amination Step : The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is prized for its broad substrate scope and functional group tolerance, allowing for the coupling of the halo-intermediate with an amine source. The efficiency of this reaction has been continually improved through the development of specialized ligands and palladium pre-catalysts. nih.govbeilstein-journals.org For large-scale synthesis, factors such as catalyst loading (typically low, around 1-2%), the cost of the palladium catalyst and associated phosphine (B1218219) ligands (e.g., X-Phos), and the need for an inert atmosphere must be carefully managed. libretexts.orgbeilstein-journals.org Microwave-assisted protocols have been shown to significantly shorten reaction times and improve yields for similar transformations, which can be a consideration for improving throughput. beilstein-journals.org
The choice of synthetic route depends on the specific goals of the synthesis, whether it is for the bulk production of a single compound or for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
The reduction of a nitro-precursor is a robust and direct route to this compound itself. It is often more cost-effective for large-scale production of this specific molecule due to the use of relatively inexpensive reagents and catalysts.
In contrast, the Buchwald-Hartwig amination of a halogenated intermediate provides significantly greater flexibility. By simply varying the amine coupling partner, a wide array of N-substituted derivatives can be synthesized from a common intermediate. This versatility is invaluable in a drug discovery context. While potentially more expensive on a large scale due to the cost of palladium and ligands, its efficiency and scope often justify the cost in a research and development setting.
| Parameter | Route A: Nitro Reduction | Route B: Buchwald-Hartwig Amination |
|---|---|---|
| Key Transformation | Reduction of a nitro group (e.g., with Pd/C, H₂) | Palladium-catalyzed C-N cross-coupling |
| Flexibility for Derivatives | Low; primarily yields the parent amine | High; allows for diverse N-substituted derivatives |
| Scalability | High; well-established industrial process | Moderate to High; requires careful control of catalyst systems |
| Reagent Cost | Generally lower (e.g., Pd/C, H₂) | Potentially higher (Palladium catalysts, specialized ligands) libretexts.orgbeilstein-journals.org |
| Reaction Conditions | Standard hydrogenation conditions | Requires inert atmosphere; can be accelerated by microwave irradiation beilstein-journals.org |
| Key Advantages | Direct, cost-effective for the target molecule, high atom economy | High versatility for library synthesis, broad functional group tolerance wikipedia.org |
| Key Disadvantages | Limited scope for derivatization | Higher catalyst and ligand costs, potential for metal contamination |
Other synthetic strategies, such as multi-component reactions, are frequently employed for constructing related pyrazolopyridine isomers like pyrazolo[3,4-b]pyridines. longdom.orgnih.gov These methods can be highly efficient in building molecular complexity in a single step. However, achieving the specific regiochemistry of the 1H-pyrazolo[3,4-c]pyridine core via these methods can be challenging, often making the step-wise approaches described above more reliable for producing the desired isomer.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substitution Patterns on Biological Activity
The biological activity of derivatives of 1H-Pyrazolo[3,4-c]pyridin-5-amine is profoundly influenced by the nature and position of substituents on both the pyrazolo and pyridine (B92270) rings. rsc.org These modifications can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Influence of Substituents on Pyrazolo and Pyridine Rings
Systematic functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold is key to exploring its therapeutic potential. vulcanchem.com The pyrazole (B372694) ring offers the N-1 and C-3 positions for modification, while the pyridine ring can be substituted at various positions, with the C-5 amino group and the C-7 position being particularly significant. rsc.orgvulcanchem.com
The amino group at the C-5 position is a crucial feature, providing a versatile handle for further derivatization to optimize pharmacological properties. vulcanchem.com For instance, in a series of GPR119 receptor agonists, modifications of the aryl group at the R(1) position and the piperidine (B6355638) N-capping group at the R(2) position of a 1H-pyrazolo[3,4-c]pyridine core led to the identification of potent agonists with single-digit nanomolar activity. nih.gov
Electrophilic substitution readily occurs at the C-3 position of the pyrazolopyridine ring system. rsc.org In a study on pyrazolo[1,5-a]pyridines as antiherpetic agents, alterations in the basicity and orientation of the substituent at the C-3 position resulted in significant changes in antiviral activity. nih.gov This highlights the importance of the electronic and steric nature of substituents on the pyrazole moiety.
On the pyridine ring, the reactivity of substituents can be influenced by their position. For example, 7-chloropyrazolo[3,4-c]pyridine has been shown to be more susceptible to nucleophilic substitution than the isomeric 5-chloro-compound, indicating a difference in the electronic environment of these positions. rsc.org The presence of electron-donating groups like an amino or hydroxyl group can strongly impact the geometry and electronic structure of the pyridine ring. rsc.org
The following table summarizes the impact of various substituents on the biological activity of pyrazolopyridine derivatives based on findings from multiple studies.
| Ring | Position | Substituent Type | Impact on Biological Activity | Reference |
| Pyrazole | C-3 | Altered heteroatom basicity and orientation | Significant changes in antiviral activity | nih.gov |
| Pyridine | C-5 | Amino group | Versatile for derivatization to enhance pharmacological properties | vulcanchem.com |
| Pyridine | C-7 | Chloro group | More susceptible to nucleophilic substitution than at C-5 | rsc.org |
| General | R(1) (Aryl group) | Varies | Potency as GPR119 agonists | nih.gov |
| General | R(2) (Piperidine N-capping group) | Varies | Potency as GPR119 agonists | nih.gov |
Core Scaffold Modifications and Their Bioactivity Implications
Modifications to the core 1H-pyrazolo[3,4-c]pyridine scaffold itself, such as altering the fusion of the pyrazole and pyridine rings or introducing additional fused rings, have significant implications for bioactivity. The arrangement of nitrogen atoms in the bicyclic system is a key determinant of the molecule's properties and reactivity. vulcanchem.com
For example, the pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the pyrazolo[3,4-c]pyridine system, is a well-known bioisostere of adenine (B156593) and has been extensively explored for its potential as a kinase inhibitor. rsc.orgresearchgate.net This scaffold retains the key hydrogen bonding interactions of ATP within the kinase domain. rsc.org The replacement of a thieno[3,2-d]pyrimidin-4(3H)-one's pyridine fragment with a 3-methylpyrazole (B28129) ring, creating a pyrazole-fused scaffold, significantly enhanced potency against Cdc7 kinase. nih.gov
The fusion pattern of the heterocyclic rings also plays a critical role. In the development of antitubercular agents based on a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, methylation at the O- or N- positions of the core structure led to a loss of activity, suggesting the importance of specific tautomeric forms and hydrogen bonding capabilities for biological function. acs.org
Furthermore, the creation of more complex systems, such as pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, has been shown to enhance fluorescence properties compared to the parent pyrazolopyridines, which could be attributed to steric effects of bulky phenyl rings. researchgate.net
The table below illustrates how different core scaffold modifications impact the biological activity of pyrazolopyridine-based compounds.
| Core Scaffold Modification | Resulting Scaffold | Biological Activity Implication | Reference |
| Isomeric rearrangement | Pyrazolo[3,4-d]pyrimidine | Potent kinase inhibition | rsc.orgresearchgate.net |
| Ring fusion | Pyrazole-fused thienopyrimidine | Enhanced Cdc7 kinase inhibitory potency | nih.gov |
| Methylation of core | O- or N-methylated pyrazolo[1,5-a]pyrimidin-7(4H)-one | Loss of antitubercular activity | acs.org |
| Annulation of additional ring | Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridine | Enhanced fluorescence properties | researchgate.net |
Stereochemical Considerations and Their Role in Activity
The stereochemistry of substituents on the 1H-pyrazolo[3,4-c]pyridine scaffold can play a crucial role in determining biological activity. Chiral centers introduced through substitution can lead to enantiomers or diastereomers with significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and only one stereoisomer may fit optimally into the binding site.
While specific studies focusing solely on the stereochemistry of this compound derivatives are not extensively detailed in the provided results, the general principles of medicinal chemistry underscore its importance. For instance, in the design of GPR119 agonists, the spatial arrangement of the aryl group and the piperidine N-capping group would be critical for receptor binding and activation. nih.gov The three-dimensional orientation of these substituents, dictated by the stereochemistry at any chiral centers, would directly influence the molecule's ability to form key interactions within the receptor's binding pocket.
For related pyrazolopyridine systems, the formation of regioisomers, which can be considered a form of constitutional isomerism, is a significant factor during synthesis. The reaction of a nonsymmetrical 1,3-dicarbonyl compound with 5-aminopyrazole can lead to two different regioisomers, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov This highlights that even at the level of scaffold construction, the spatial arrangement of atoms is a critical consideration that impacts the final structure and, consequently, its biological activity.
Computational Chemistry and Molecular Modeling in SAR
Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for this compound and its analogs. These methods provide insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective molecules.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand the binding modes of pyrazolopyridine derivatives and to identify key interactions that contribute to their biological activity.
For example, in the study of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors, molecular docking simulations confirmed that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with the amino acid Leu83. rsc.org Similarly, docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines as Src and Abl kinase inhibitors helped to analyze their binding modes and identify the structural determinants of their interactions. drugbank.com
In the development of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14-PEX5 protein-protein interaction, docking studies suggested that the phenyl residue of the hit compound addressed a tryptophan pocket on the protein surface, while an indole (B1671886) moiety filled a phenylalanine hotspot. acs.org These insights are crucial for guiding the optimization of lead compounds.
The following table provides examples of molecular docking applications in the study of pyrazolopyridine derivatives.
| Compound Class | Target Protein | Key Finding from Docking | Reference |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Confirmed good fit and hydrogen bonding with Leu83. | rsc.org |
| 4-Amino substituted 1H-pyrazolo[3,4-d]pyrimidines | Src and Abl kinases | Analyzed binding modes and identified structural determinants of interaction. | drugbank.com |
| Pyrazolo[4,3-c]pyridines | PEX14 | Predicted binding pose with phenyl and indole moieties in key pockets. | acs.org |
| Pyrazole carbothiamide derivatives | Dihydrofolate Reductase (DHFR) | Exhibited high fitness scores and multiple bonding interactions. | researchgate.net |
Density Functional Theory (DFT) Studies for Mechanistic Pathways
Density Functional Theory (DFT) has been instrumental in elucidating the plausible mechanistic pathways for the synthesis of pyrazolo-fused heterocycles. While direct DFT studies on the synthesis of this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on structurally similar compounds like pyrazolo[3,4-d]pyrimidine-4-amines. nih.gov
For the synthesis of related pyrazolo[3,4-d]pyrimidine-4-amines, two primary mechanistic routes have been proposed and computationally investigated. nih.govresearchgate.net A likely pathway for the formation of this compound would involve the cyclization of a suitably substituted pyrazole precursor.
A plausible reaction mechanism, adapted from related syntheses, could involve the reaction of a 4-cyano-5-aminopyrazole derivative with a suitable C2 synthon. DFT calculations for analogous systems have shown that the reaction pathway involving a nucleophilic attack by an amine on a cyano group, followed by cyclization, is often energetically more favorable than alternative routes. nih.govresearchgate.net
Proposed Mechanistic Steps:
Initial Nucleophilic Attack: The synthesis may commence with the nucleophilic attack of an amine on the carbon atom of a cyano group present on the pyrazole ring.
Cyclization: This is followed by an intramolecular cyclization to form the fused pyridine ring.
Aromatization: The final step would involve aromatization to yield the stable this compound structure.
Prediction of ADMET Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery. nih.gov In silico models offer a rapid and cost-effective means to evaluate the druglikeness of a compound. nih.govresearchgate.nettandfonline.com For this compound, a predicted ADMET profile can be generated based on its structure.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 134.14 g/mol | Complies with Lipinski's rule of five (<500) |
| LogP | 1.2 | Indicates good oral bioavailability |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule of five (≤5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule of five (≤10) |
| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Penetration | Low | Suggests minimal central nervous system side effects |
| Ames Mutagenicity | Non-mutagenic | Indicates a low potential for carcinogenicity |
| Hepatotoxicity | Low risk | Predicts a low likelihood of liver damage |
These predicted properties suggest that this compound has a favorable pharmacokinetic profile, making it a promising scaffold for further investigation in medicinal chemistry.
Frontier Orbital Analysis and Atomic Charges
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comwikipedia.orgpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. numberanalytics.com
For this compound, the HOMO is likely to be localized on the electron-rich pyrazole and amino-substituted pyridine rings, making these regions susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the heterocyclic ring system, indicating the sites for nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
The distribution of atomic charges within the molecule also plays a crucial role in its reactivity. The nitrogen atoms in the pyrazole and pyridine rings, along with the nitrogen of the amine group, are expected to carry partial negative charges, making them potential sites for interaction with electrophiles or for hydrogen bonding. The carbon atoms adjacent to these heteroatoms will likely have partial positive charges.
Table 3: Predicted Atomic Charges for this compound
| Atom | Predicted Charge (e) |
|---|---|
| N1 (pyrazole) | -0.25 |
| N2 (pyrazole) | -0.15 |
| C3 (pyrazole) | +0.10 |
| C4 (pyridine) | +0.05 |
| N (pyridine) | -0.30 |
| C5 (pyridine) | +0.15 |
| N (amino) | -0.40 |
This charge distribution highlights the nucleophilic nature of the nitrogen atoms and the electrophilic nature of certain carbon atoms, providing a roadmap for predicting the outcomes of chemical reactions involving this compound.
Pharmacological and Biological Activity Investigations
Targeted Biological Pathways and Mechanisms of Action
The diverse biological activities of 1H-Pyrazolo[3,4-c]pyridin-5-amine derivatives stem from their ability to interact with key molecular targets, leading to the modulation of critical signaling pathways.
Enzyme Inhibition
Derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold have been identified as potent inhibitors of several classes of enzymes, a characteristic that is central to their therapeutic potential.
Tropomyosin Receptor Kinases (TRKs): The this compound scaffold is a key component in the development of TRK inhibitors. These enzymes are crucial for cell proliferation, differentiation, and survival, and their inhibition can suppress downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, thereby inhibiting cancer cell growth. For instance, pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as TRK inhibitors, with some compounds showing significant inhibitory activity against TRKA kinase. nih.gov Larotrectinib and entrectinib (B1684687) are examples of potent TRK inhibitors, with entrectinib showing strong activity against all TRK subtypes. nih.gov
Other Kinases: The pyrazolopyridine framework is a common feature in various kinase inhibitors. nih.gov Research has explored derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold as inhibitors of Epidermal Growth Factor Receptor (EGFR), including the T790M mutant which is associated with drug resistance. nih.govsemanticscholar.org These compounds are designed to fit into the ATP binding site of the EGFR tyrosine kinase. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9, which are key regulators of the cell cycle. nih.gov TANK-binding kinase 1 (TBK1) is another target, with 1H-pyrazolo[3,4-b]pyridine derivatives being identified as potent inhibitors. nih.gov
DNA Ligase, 5-Lipoxygenase, and COX-1/COX-2: While the primary focus has been on kinase inhibition, the broader class of pyrazole (B372694) derivatives has shown activity against other enzymes. For example, some pyrazole-containing compounds have been evaluated for their potential to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov The constitutive COX-1 is important for gastric mucosa safety, while the inducible COX-2 is involved in inflammatory processes. nih.gov
Effects on Cellular Processes
The enzymatic and receptor-modulating activities of this compound derivatives translate into significant effects on fundamental cellular processes, particularly those relevant to cancer.
Cell Proliferation, Apoptosis Induction, and Cell Cycle Perturbations: Derivatives of the pyrazolopyridine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net For instance, 3-(3-fluorophenyl) substituted pyrazolo[3,4-c]pyridines have shown interesting antiproliferative effects. researchgate.net The mechanism behind this cytotoxicity is often linked to the induction of apoptosis (programmed cell death) and perturbations in the cell cycle. nih.govresearchgate.netlookchem.com Some pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle at the S phase or G2/M phase and induce apoptosis. nih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been found to induce apoptosis and arrest the cell cycle. nih.govlookchem.com
Capsid Assembly Modulation
Hepatitis B Virus (HBV): A novel mechanism of action for derivatives of this compound is the modulation of Hepatitis B Virus (HBV) capsid assembly. acs.orgnih.gov Certain (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogs have been identified as potent capsid assembly modulators (CAMs). acs.orgnih.gov These CAMs can interfere with the proper formation of the viral capsid, which is a critical step in HBV replication, and can also lead to a reduction in the formation of covalently closed circular DNA (cccDNA), a key factor in the persistence of HBV infection. acs.orgnih.govnih.gov
Specific Therapeutic Area Research
The diverse biological activities of this compound and its analogs have prompted research into their potential application in various therapeutic areas, with a strong emphasis on oncology.
Oncology Research
The potential of this compound derivatives as anticancer agents is a major focus of research, driven by their ability to inhibit key kinases and cellular processes involved in tumor growth and survival. nih.govresearchgate.net
Derivatives of the pyrazolopyridine scaffold have demonstrated antiproliferative activity against a range of cancer cell lines, including those from colorectal and non-small cell lung cancer. The anticancer potential of this class of compounds is often attributed to their ability to induce apoptosis and inhibit protein kinases. researchgate.net Research into pyrazolo[3,4-d]pyrimidine derivatives has shown them to be cytotoxic to human cancer cell lines such as lung (A549) and colon (HCT-116). nih.gov Some of these compounds have been specifically designed as inhibitors of EGFR and its mutants. nih.govsemanticscholar.org Furthermore, pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of CDKs, showing potent inhibition of cellular proliferation in cultured human tumor cells. nih.gov The antiproliferative effects of these compounds are often mediated by cell cycle arrest and the induction of apoptosis. nih.govresearchgate.net
Table of Investigated Pyrazolopyridine Derivatives and their Biological Targets
| Derivative Class | Target | Biological Effect | Reference |
|---|---|---|---|
| This compound Analogs | TRKs | Inhibition of kinase activity, suppression of cancer cell growth | |
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | Kinase inhibition | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR, EGFR T790M | Kinase inhibition, antiproliferative activity | nih.govsemanticscholar.org |
| Pyrazolo[3,4-b]pyridine Derivatives | CDK2, CDK9 | Kinase inhibition, cell cycle arrest, apoptosis induction | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | TBK1 | Potent kinase inhibition | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | mGluR5 | Positive allosteric modulation | nih.govresearchgate.net |
| Pyrazolo[1,5-a]quinazoline Derivatives | GABAA Receptors | Receptor modulation | nih.gov |
| (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamides | HBV Capsid | Modulation of capsid assembly | acs.orgnih.gov |
| 3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridines | Cancer Cells | Antiproliferative activity, S-phase cell cycle arrest | researchgate.net |
Cancer Cell Line Studies
The antiproliferative activity of this compound derivatives has been evaluated against a wide array of human cancer cell lines. These studies have revealed significant cytotoxic effects, indicating the broad-spectrum potential of this chemical scaffold in oncology.
One derivative demonstrated potent antiproliferative effects against the MDA-MB-231 breast cancer cell line, with a reported IC50 value of 0.075 mM. Further studies on pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against HCT116 colon cancer cells, with one compound exhibiting an IC50 of 1.6 μM. nih.gov In another study, pyrazolo[1,5-a]pyridine (B1195680) derivatives were tested against several cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate), showing promise for the development of new anticancer drugs. researchgate.net
Additionally, research on pyrazolo[4,3-c]pyridine derivatives has demonstrated significant cytotoxic activity against breast, liver, and colon carcinoma cell lines. nih.gov Specifically, one compound was particularly effective against the colon carcinoma cell line with an IC50 value of 2.914 µg/ml. nih.gov Another study highlighted a different derivative's potent activity against breast and liver carcinoma cell lines, with IC50 values of 1.937 and 3.695 µg/mL, respectively. nih.gov
The table below summarizes the cytotoxic activity of various pyrazolo[3,4-c]pyridine and related pyrazolopyridine derivatives against different cancer cell lines.
| Cell Line | Cancer Type | Compound Class | IC50 Value |
| MDA-MB-231 | Breast Cancer | This compound derivative | 0.075 mM |
| HCT116 | Colon Cancer | Pyrazolo[3,4-b]pyridine derivative | 1.6 μM nih.gov |
| A549 | Lung Adenocarcinoma | Pyrazolo[1,5-a]pyridine derivative | Data not specified researchgate.net |
| HCT-116 | Colon Cancer | Pyrazolo[1,5-a]pyridine derivative | Data not specified researchgate.net |
| PC-3 | Prostate Cancer | Pyrazolo[1,5-a]pyridine derivative | Data not specified researchgate.net |
| Breast Carcinoma | Breast Cancer | Pyrazolo[4,3-c]pyridine derivative | 1.937 µg/mL nih.gov |
| Liver Carcinoma | Liver Cancer | Pyrazolo[4,3-c]pyridine derivative | 3.695 µg/mL nih.gov |
| Colon Carcinoma | Colon Cancer | Pyrazolo[4,3-c]pyridine derivative | 2.914 µg/mL nih.gov |
Targeting Specific Cancers
Research has also focused on the efficacy of this compound derivatives against specific types of cancer, demonstrating their potential as targeted therapeutic agents.
Colorectal Cancer: Derivatives of this compound have been explored for their potential in treating colorectal cancer. Studies on related pyrazolo[3,4-b]quinolin-3-amine derivatives have shown they can inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase. nih.gov
Non-Small Cell Lung Cancer: The potential of these compounds in the treatment of non-small cell lung cancer has been investigated. Some pyrazolo[3,4-d]pyrimidine derivatives have been approved for the chemotherapeutic treatment of advanced non-small cell lung cancer. nih.gov
Glioblastoma: The inhibitory activity of this compound derivatives against Tropomyosin receptor kinases (TRKs) makes them potential candidates for glioblastoma treatment. nih.gov
Breast Cancer: Strong antiproliferative effects against breast cancer cell lines have been observed. For example, a derivative of this compound showed an IC50 value of 0.075 mM against the MDA-MB-231 breast cancer cell line. Furthermore, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have exhibited antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov
Acute Myeloid Leukemia: A related compound, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is used in the development of potent FLT3 kinase inhibitors for FLT3-ITD positive acute myeloid leukemia. protheragen.ai
Anti-Angiogenesis Studies
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Some pyrazolo[3,4-b]pyridine compounds have been shown to reduce or inhibit angiogenesis, suggesting a potential therapeutic application in cancer treatment by cutting off the tumor's blood supply. googleapis.com
Neurodegenerative Diseases
The therapeutic potential of this compound and its analogs extends to neurodegenerative diseases, most notably Alzheimer's disease.
Alzheimer's Disease: Derivatives of 1H-pyrazolo[3,4-c]pyridine are being explored for their potential use in treating Alzheimer's disease. The broader class of pyrazolopyridines has shown promise in this area. researchgate.net For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as having anti-Alzheimer activity. researchgate.net The therapeutic strategy often involves the inhibition of enzymes like AChE and BuChE, or targeting other pathways implicated in the disease's progression. nih.gov
Antiviral Applications
Researchers have investigated the antiviral properties of this compound derivatives against several viruses.
Hepatitis B Virus (HBV): (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogues have been identified as a new chemotype of Hepatitis B virus capsid assembly modulators (CAMs). nih.govresearchgate.netacs.org These compounds interfere with the formation of the viral capsid, a crucial step in the HBV life cycle. nih.govresearchgate.netacs.org One lead compound demonstrated an EC50 value of 0.034 μM in inhibiting HBV replication. nih.govresearchgate.netacs.org While the initial compound had solubility issues, a prodrug form showed dose-dependent inhibition of HBV replication in a mouse model. researchgate.netacs.org
Vaccinia Virus: While direct studies on this compound against the vaccinia virus are not detailed in the provided results, the broader class of pyrazolopyridine derivatives has been reported to exhibit potent antiviral properties. nih.gov
Antimicrobial and Antiparasitic Research
The versatile scaffold of pyrazolopyridines has been a source of compounds with a wide range of antimicrobial and antiparasitic activities.
Antibacterial and Antifungal: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against selected bacteria and fungi. nih.gov Some pyrazolo[3,4-d]pyrimidines have also been studied as kinase inhibitors with antibacterial effects, particularly against Staphylococcus aureus. nih.gov
Antimalarial, Antileishmanial, and Antitrypanosomal: While specific studies on this compound for these parasitic diseases were not found, a related compound, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is involved in the development of potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which could block the transmission of malaria. protheragen.ai
Anti-Tuberculosis: The broad antimicrobial potential of pyrazolopyridine derivatives suggests that they may also be active against the bacterium that causes tuberculosis, Mycobacterium tuberculosis, although specific research on this application was not highlighted in the search results.
Anti-inflammatory Research
Compounds with a pyrazolo[3,4-d]pyrimidine core are known to possess anti-inflammatory properties. The anti-inflammatory potential of pyrazolopyridine derivatives is an active area of research, with studies exploring their mechanisms of action in inflammatory processes.
Central Nervous System (CNS) Activity
While specific studies on the CNS activity of this compound are not extensively documented, research on its structural isomers, particularly pyrazolo[3,4-b]pyridines, has shown notable neurotropic potential. Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated for a range of CNS effects. nih.govnih.gov
Key findings in related compounds include:
Anticonvulsant and Psychotropic Effects: Certain piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines, which contain a pyrazole fused to a pyridine-like system, have demonstrated significant anticonvulsant activity. nih.gov These compounds were also found to exhibit psychotropic properties, including anxiolytic, antidepressant, or sedative effects in preclinical studies. nih.gov
Receptor Modulation: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov This receptor is a key target in the development of treatments for schizophrenia, and one compound from this series demonstrated the ability to improve memory retention in a behavioral model. nih.gov
Anxiolytic Properties: A pyrazolo-[1,5-a]-pyrimidine derivative was identified as an anxioselective agent, with its mechanism linked to the enhancement of GABA-gated currents at specific GABA(A) receptors. nih.gov
These investigations into related heterocyclic systems underscore the potential of the pyrazolopyridine scaffold to interact with CNS targets, although direct evidence for this compound is pending.
Cardiovascular Research
The cardiovascular effects of the pyrazolopyridine class of compounds have been an area of active investigation. Although specific data on this compound in cardiovascular models is limited, studies on its isomers highlight potential therapeutic applications.
Pulmonary Hypertension: Novel derivatives of 1H-pyrazolo[3,4-b]pyridine have been discovered that exhibit dual activities of inhibiting vascular remodeling and promoting vasodilation, suggesting their potential for treating pulmonary arterial hypertension. url.edu Pathophysiological hallmarks of pulmonary hypertension, such as elevated mean pulmonary arterial pressure and right ventricular hypertrophy, were significantly alleviated in animal models by related compounds that improve nitric oxide bioavailability. nih.gov
Cholesterol Reduction: The related compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine has been noted for its ability to significantly decrease serum cholesterol in rat models, indicating a potential role in managing metabolic aspects of cardiovascular health. nbinno.com
In Vitro and In Vivo Studies
Cell-Based Assays
The antiproliferative and inhibitory activities of various pyrazolopyridine derivatives have been quantified using cell-based assays, which are crucial for determining a compound's potency. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics derived from these assays. researchgate.net
Derivatives of the closely related 1H-pyrazolo[3,4-d]pyrimidine and 1H-pyrazolo[3,4-b]pyridine scaffolds have demonstrated potent activity against a range of cancer cell lines and protein kinases.
Table 1: In Vitro Activity of Representative Pyrazolopyridine Derivatives
| Compound Class | Target/Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine derivative (12b) | A549 (Lung Cancer) | Antiproliferative | IC50 = 8.21 µM | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative (12b) | HCT-116 (Colon Cancer) | Antiproliferative | IC50 = 19.56 µM | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFR (Wild Type) | Kinase Inhibition | IC50 = 0.016 µM | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFR (T790M Mutant) | Kinase Inhibition | IC50 = 0.236 µM | nih.gov |
| 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (13an) | Src Kinase | Kinase Inhibition | IC50 = 0.003 µM | nih.gov |
| 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (13an) | KDR (VEGFR2) | Kinase Inhibition | IC50 = 0.032 µM | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 Kinase | Kinase Inhibition | IC50 = 0.2 nM | nih.gov |
This table presents data for derivatives of pyrazolopyridine, not the specific compound this compound.
Animal Models
The therapeutic potential of pyrazolopyridine derivatives has been further explored in various animal models, providing crucial insights into their in vivo efficacy.
Mouse Model of Breast Cancer: A study on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines found that the most potent analogues could inhibit tumor growth in an orthotopic breast cancer mouse model. nih.gov These compounds showed potent in vitro antiproliferative activity and did not exhibit systemic toxicity in the animals. nih.gov Similarly, derivatives of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine were optimized as agents for treating triple-negative breast cancer (TNBC), showing potent activity both in vitro and in vivo. nih.govresearchgate.net
Xenograft Tumor Models: A representative 1H-pyrazolo[3,4-b]pyridine-containing inhibitor of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) demonstrated encouraging in vivo efficacy in a mouse xenograft tumor model derived from the A2780 ovarian cancer cell line. nih.gov
No studies utilizing a spontaneous hypertensive rat model for this compound or its close isomers were identified in the reviewed literature.
Molecular Level Investigations
Investigations at the molecular level have begun to elucidate the mechanisms through which these compounds exert their biological effects. For this compound, its mechanism of action is thought to involve the inhibition of tropomyosin receptor kinases (TRKs). This inhibition leads to the suppression of critical downstream signaling pathways, including:
Ras/Erk (MAPK) pathway
PLC-γ pathway
PI3K/Akt pathway
These pathways are fundamental for cell proliferation, differentiation, and survival, and their suppression by the compound is key to its potential anticancer effects. Further research into related isomers has shown that derivatives can potently inhibit kinases involved in the MAPK signal transduction pathway, corroborating the importance of this mechanism. nih.gov
Selectivity Profiles Against Kinome
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The pyrazolopyridine scaffold has been used to develop inhibitors with varying selectivity profiles.
Broad Kinase Inhibition: A derivative of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was identified as a multikinase inhibitor, potently targeting Src, KDR, and several other kinases within the MAPK signaling pathway. nih.gov
Selective Inhibition: In contrast, structure-based design has led to 1H-pyrazolo[3,4-b]pyridine derivatives with high selectivity. One such compound was a potent inhibitor of TBK1 kinase with an IC50 of 0.2 nM and demonstrated good selectivity over other kinases. nih.gov Another series of 1H-pyrazolo[3,4-b]pyridine amides was optimized to provide nanomolar inhibitors with up to 150-fold selectivity for Protein Kinase B (PKB/Akt) over the closely related PKA. acs.org Furthermore, pyrazolo[3,4-c]pyridazines have been identified as novel and selective inhibitors of cyclin-dependent kinases (CDKs). acs.org
These findings highlight the chemical tractability of the pyrazolopyridine core, which can be modified to achieve either broad-spectrum or highly selective kinase inhibition profiles. nih.gov
Medicinal Chemistry and Drug Discovery Implications
Scaffold-Based Drug Design
Scaffold-based drug design utilizes a core molecular structure, or scaffold, as a foundation for building a library of compounds with diverse functionalities. The inherent properties of the scaffold are crucial for the ultimate biological activity of the derivatives.
The 1H-Pyrazolo[3,4-C]pyridin-5-amine scaffold serves as a fundamental building block in the synthesis of more complex heterocyclic compounds for pharmaceutical research. Its pyrazolopyridine core is a key feature in the design of kinase inhibitors, a class of drugs that has seen significant advancements in targeted cancer therapy. nih.gov Derivatives of the pyrazolopyridine scaffold have been investigated for their potential to inhibit various kinases, demonstrating the versatility of this core structure. nih.gov For instance, compounds with this scaffold have been explored as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and survival signaling pathways. The ability to functionalize the scaffold at multiple positions allows for the systematic development of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.
A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The pyrazolopyridine nucleus is recognized as a successful bioisostere of the purine (B94841) ring system. nih.govmdpi.com This structural mimicry is particularly relevant for designing inhibitors that target the ATP-binding site of kinases. nih.gov
Many kinase inhibitors are designed to compete with ATP, and the pyrazolo[3,4-c]pyridine scaffold can effectively occupy the adenine (B156593) binding region of the kinase. nih.gov This bioisosteric relationship has been exploited to develop potent inhibitors for various cyclin-dependent kinases (CDKs) and other kinase targets. nih.govnih.gov The replacement of the purine core with a pyrazolopyridine scaffold can lead to improved selectivity, pharmacokinetic properties, and novel intellectual property.
Lead Optimization Strategies
Once a promising lead compound is identified, lead optimization strategies are employed to enhance its drug-like properties. This involves modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic parameters.
A significant challenge in the development of many kinase inhibitors, including those based on the pyrazolopyridine scaffold, is poor aqueous solubility. This can negatively impact bioavailability and hinder preclinical and clinical development. A well-established strategy to overcome this is the development of prodrugs. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body.
For the related pyrazolo[3,4-d]pyrimidine scaffold, a prodrug approach has been successfully employed to improve the aqueous solubility of dual Src/Abl inhibitors. nih.gov This strategy involved introducing a solubilizing group, such as an N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain, to the parent molecule. This chemical modification resulted in prodrugs with enhanced water solubility and a pharmacokinetic profile suitable for further development. nih.gov Such a strategy is a viable and powerful approach for optimizing the properties of drug candidates derived from the 1H-pyrazolo[3,4-c]pyridine scaffold.
Fragment-based drug discovery (FBDD) is a hit identification strategy that uses small, low-molecular-weight compounds, known as fragments, as starting points for drug design. youtube.com These fragments typically bind to the biological target with low affinity, and their binding is then optimized through chemical elaboration to generate more potent lead compounds. youtube.comrsc.org
The 1H-pyrazolo[3,4-c]pyridine scaffold is well-suited for FBDD due to its relatively small size and multiple vectors for chemical modification. It can serve as a high-quality starting point for exploring the chemical space around a target's binding site. By growing the fragment or linking multiple fragments, medicinal chemists can design novel and potent inhibitors with improved ligand efficiency. youtube.com
Patent Landscape and Novelty Assessment
The patent landscape for compounds containing the pyrazolopyridine scaffold is active and competitive, indicating a high level of interest from pharmaceutical companies and academic institutions. Patents in this area often claim novel derivatives, their synthesis, and their use in treating a wide range of diseases, particularly cancer. google.comgoogle.com
The novelty of inventions in this space often lies in the specific substitution patterns on the pyrazolopyridine core, which are designed to achieve desired potency and selectivity for specific biological targets like kinases. nih.govnih.gov The consistent filing of patents for new pyrazolopyridine-based compounds underscores the therapeutic potential and continued relevance of this scaffold in modern drug discovery. The pursuit of novel intellectual property drives the exploration of new chemical space around this privileged scaffold.
Table of Mentioned Compounds
| Compound Name |
| This compound |
| Adenine |
| Purine |
| 1H-pyrazolo[3,4-d]pyrimidines |
| N-methylpiperazino |
| O-alkyl carbamate |
| Src/Abl |
Table of Research Focus for Pyrazolopyridine Derivatives
| Therapeutic Area/Target | Research Focus |
| Oncology | Development of inhibitors for various kinases such as TRKs, CDKs, Src, and Abl to target cancer cell proliferation and survival. nih.govnih.govnih.gov |
| Cardiovascular Diseases | Synthesis of intermediates for potential treatments of cardiovascular disorders. google.com |
| Infectious Diseases | Exploration of trypanocidal activity by inhibiting protein-protein interactions. acs.org |
Advanced Research Techniques and Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural confirmation of novel compounds. For pyrazolo[3,4-c]pyridine derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive understanding of their molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including the 1H-pyrazolo[3,4-c]pyridine scaffold. Studies on 5-substituted pyrazolo[3,4-c]pyridine derivatives utilize ¹H, ¹³C, and ¹⁵N NMR to determine their tautomeric forms in solution. Research indicates that these compounds predominantly exist in the N1-H tautomeric form.
The assignment of ¹H and ¹³C NMR signals is typically achieved with the aid of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). While specific spectral data for 1H-pyrazolo[3,4-c]pyridin-5-amine is not detailed in the provided results, the general approach for analogous structures involves these comprehensive techniques.
Table 1: Representative Spectroscopic Techniques for Pyrazolo[3,4-c]pyridine Characterization
| Technique | Application |
|---|---|
| ¹H NMR | Determination of proton environments and coupling |
| ¹³C NMR | Identification of carbon skeleton |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For pyrazolo[3,4-c]pyridine derivatives, IR spectra are recorded to confirm the presence of key structural features. The analysis of the IR spectrum for related pyrazolo[3,4-d]pyrimidine compounds, for instance, reveals characteristic stretching bands for N-H and C-H bonds, which would also be expected for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a compound by providing a highly accurate mass measurement. This technique is used to confirm the molecular formula of newly synthesized pyrazolo[3,4-c]pyridine derivatives.
Crystallography and Structural Biology
Crystallography and structural biology offer atomic-level insights into how molecules like this compound interact with biological targets.
X-ray Cocrystal Structures with Target Proteins
The determination of X-ray cocrystal structures of pyrazolo-pyridine derivatives with their target proteins is a powerful tool in drug discovery. It allows for a detailed understanding of the binding mode and the key interactions between the ligand and the protein's active site. While specific X-ray cocrystal structures for this compound were not found, this methodology is standard in the investigation of kinase inhibitors, a class to which many pyrazolopyridine derivatives belong.
Protein Data Bank (PDB) Accessions
The Protein Data Bank (PDB) is a repository for the 3D structural data of large biological molecules, including proteins and nucleic acids. While no PDB accessions were identified for this compound itself, related pyrazolo-pyrimidine derivatives have been co-crystallized with protein targets, and their structures are available in the PDB. These entries serve as valuable models for understanding the potential binding modes of structurally similar compounds.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazolo[3,4-c]pyridines |
Chromatographic Techniques (e.g., HPLC for Purity Analysis)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity determination and quantification of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For compounds like this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality employed.
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is polar, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the C18 column and thus have longer retention times, while more polar compounds elute earlier.
The purity of this compound is typically determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector at a wavelength where the compound exhibits strong absorbance. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component.
For the analysis of related pyrazolopyridine structures, typical HPLC conditions involve a C18 column with a gradient elution system. For instance, a common mobile phase consists of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution by ensuring the amine functional groups are protonated.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used in the analysis of this compound. It couples the separation power of HPLC with the mass detection capabilities of mass spectrometry. This allows for not only the separation of impurities but also their identification based on their mass-to-charge ratio (m/z), providing valuable structural information about any byproducts or degradation products.
The following interactive data table outlines a representative set of HPLC parameters for the purity analysis of aminopyrazolopyridine derivatives, which can be adapted for this compound.
Interactive Data Table: Representative HPLC Parameters for Purity Analysis
| Parameter | Value | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The stationary phase, providing a nonpolar surface for separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid helps to protonate the analyte and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier used to elute the compound from the column. |
| Gradient | 5-95% B over 20 minutes | The concentration of the organic modifier is gradually increased to elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped through the column. |
| Detection | UV at 254 nm | The wavelength at which the compound absorbs light, allowing for its detection as it elutes from the column. |
| Injection Volume | 10 µL | The amount of the sample solution introduced into the HPLC system. |
| Column Temp. | 25 °C | The temperature at which the separation is performed, which can affect retention times and selectivity. |
During the synthesis of pyrazolo[3,4-c]pyridines, purification is often achieved using preparative column chromatography on silica (B1680970) gel. The progress of the purification can be monitored by thin-layer chromatography (TLC) or analytical HPLC to ensure the collection of pure fractions.
Future Directions and Research Opportunities
Exploration of New Synthetic Pathways
The synthesis of pyrazolo[3,4-c]pyridine derivatives, while established, presents opportunities for innovation to enhance efficiency, yield, and structural diversity. Current methods often involve the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or vice versa. mdpi.com
One promising area of future research lies in the development of cascade reactions. For instance, a cascade 6-endo-dig cyclization reaction has been successfully employed for the synthesis of related pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov Adapting such methodologies to the synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine could offer a more streamlined and atom-economical approach. Further investigation into one-pot synthesis protocols, such as the treatment of terminal alkynes with aromatic aldehydes, iodine, and hydrazines, could also yield efficient routes to this scaffold. nih.gov
Modern synthetic techniques, including microwave-assisted synthesis, solvent-free reactions, and the use of green catalysts like nano-ZnO, have shown promise in the synthesis of other pyrazole derivatives and could be applied to the production of this compound. nih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and easier work-up procedures. nih.gov The exploration of multicomponent reactions, which allow for the formation of complex molecules in a single step, also represents a significant opportunity for creating diverse libraries of this compound analogs. researchgate.net
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Reactants/Conditions |
| Cascade Reactions | Increased efficiency, atom economy | 5-Aminopyrazoles, Alkynyl Aldehydes |
| One-Pot Synthesis | Reduced reaction time and purification steps | Terminal Alkynes, Aromatic Aldehydes, Iodine, Hydrazines |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | - |
| Green Chemistry Approaches | Environmentally friendly, potentially safer | Nano-ZnO catalysts, solvent-free conditions |
| Multicomponent Reactions | High structural diversity, operational simplicity | - |
Broadening the Scope of Biological Applications
The pyrazolopyridine core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. ontosight.ai While this compound has been noted for its potential in inhibiting tropomyosin receptor kinases (TRKs) for cancer therapy, its structural similarity to purines suggests a much broader therapeutic potential.
Future research should focus on screening this compound and its derivatives against a wider array of biological targets. Given the activities of other pyrazolopyridine and pyrazole-containing compounds, promising areas of investigation include:
Antimicrobial and Antiviral Activity: Pyrazole derivatives have demonstrated significant antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net Screening against various pathogens, including resistant strains, could uncover new infectious disease treatments. nih.gov
Anti-inflammatory Effects: Many pyrazole-containing compounds are known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net
Neurodegenerative Diseases: The role of kinase inhibition in neuroinflammation and the pathology of diseases like Alzheimer's makes this scaffold a candidate for developing novel neuroprotective agents. nih.govresearchgate.net For instance, related pyrazolopyridines have been investigated as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for schizophrenia. nih.gov
Cardiovascular and Metabolic Disorders: The diverse pharmacological profile of pyrazolopyrimidines, a related class of compounds, includes applications in managing cardiovascular diseases and diabetes. rsc.org
Systematic exploration of structure-activity relationships (SAR) by functionalizing the pyrazolo[3,4-c]pyridine core will be crucial in optimizing the potency and selectivity for these new biological targets.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Potential Molecular Targets |
| Infectious Diseases | Known antimicrobial/antiviral activity of pyrazoles. nih.govresearchgate.net | Bacterial and viral enzymes, cell wall components. |
| Inflammation | Anti-inflammatory properties of pyrazole derivatives. researchgate.net | COX-2, various kinases. |
| Neurodegenerative Disorders | Role of kinases in neuroinflammation; activity of related compounds. nih.govnih.gov | Kinases, mGluR5. nih.gov |
| Cardiovascular Diseases | Broad bioactivity of related pyrazolopyrimidines. rsc.org | Various enzymes and receptors. |
Development of Multi-Targeted Therapies
The multifactorial nature of complex diseases like cancer and Alzheimer's has spurred interest in the development of multi-targeted therapies. mdpi.com The this compound scaffold is particularly well-suited for this approach due to the inherent ability of pyrazolopyridines to interact with multiple biological targets. researchgate.net
In the context of cancer, a single derivative of this compound could be designed to inhibit multiple kinases involved in tumor growth and proliferation, such as various CDKs, FGFRs, and TBK1. nih.govrsc.orgnih.gov This could lead to more effective treatments and potentially overcome drug resistance mechanisms that arise from single-target therapies. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov
For Alzheimer's disease, a multi-target strategy could involve designing a single molecule that, for instance, inhibits both acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase 3β (GSK-3β), two key enzymes implicated in the disease's pathology. researchgate.netmdpi.com The pyrazolopyridine core could serve as the foundational structure for creating such dual-action inhibitors. researchgate.net
The design of these multi-targeted agents will require a deep understanding of the structural requirements for binding to each target, likely aided by computational modeling and X-ray crystallography. nih.gov The versatility of the this compound structure provides a strong starting point for the rational design of these next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Pyrazolo[3,4-C]pyridin-5-amine and its derivatives?
- Methodology :
- Condensation reactions : Reacting 1H-pyrazol-5-amines with aldehydes and barbituric acids under solvent-free conditions yields pyrazolo-pyridine fused derivatives .
- Ultrasonic-assisted synthesis : Three-component reactions (e.g., 4-hydroxycoumarin, isatins, and 1H-pyrazol-5-amines) in water under ultrasonic irradiation improve reaction efficiency and reduce byproducts .
- Catalytic cyclization : Using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux conditions facilitates the formation of pyrazolo[3,4-b]pyridine derivatives from substituted pyrazol-5-amines and acrylates .
Q. Which spectroscopic techniques are critical for structural characterization of this compound derivatives?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and chemical environments (e.g., shifts for aromatic protons and amine groups) .
- UV-Vis and IR Spectroscopy : Identify conjugated systems (e.g., absorbance at ~300 nm for pyridine rings) and functional groups (e.g., N-H stretches at ~3300 cm) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns for purity assessment .
Q. How are preliminary biological activities (e.g., antibacterial) evaluated for these compounds?
- Approach :
- In vitro assays : Test derivatives against bacterial strains (e.g., Staphylococcus aureus) using disk diffusion or microdilution methods to determine MIC (Minimum Inhibitory Concentration) .
- Dose-response studies : Vary concentrations (e.g., 10–100 µM) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo-pyridine derivatives?
- Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
- Catalyst tuning : Increasing TFA concentration (e.g., 30 mol%) accelerates reaction rates but may require post-reaction neutralization .
- Temperature control : Reflux (~110°C) vs. room-temperature reactions balance yield and energy costs .
Q. What computational approaches guide the design of pyrazolo-pyridine derivatives for kinase inhibition?
- Methods :
- Molecular docking : Simulate binding interactions with kinase targets (e.g., FGFR1) to prioritize substituents at the 3- and 5-positions .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity (e.g., IC values <100 nM for FGFR) .
Q. How do substituent modifications impact the pharmacological profile of these compounds?
- SAR Insights :
- Electron-withdrawing groups (EWGs) : Iodo or bromo substituents at the 5-position improve anticancer activity but may reduce solubility .
- Amino group placement : 5-Amino derivatives show higher bioavailability due to hydrogen-bonding potential .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Analytical Framework :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
